![molecular formula C10H9F3N2S B3060678 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 63185-48-8](/img/structure/B3060678.png)
5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Overview
Description
5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound that has gained significant attention in scientific research. It is a member of the diazepine family and has a unique structure that makes it a promising compound for various applications.
Mechanism of Action
The mechanism of action of 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is not fully understood. However, it has been suggested that its biological activity is due to its ability to interact with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, it has been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine in lab experiments is its versatility. It can be easily synthesized and modified to suit specific experimental needs. However, one of the limitations is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, its applications in catalysis and material science are also areas of interest for future research.
Scientific Research Applications
5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial, anticancer, and antiviral properties, making it a promising candidate for drug development. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)9-6-7(14-3-4-15-9)8-2-1-5-16-8/h1-2,5-6,15H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVTXTYRRBFSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353600 | |
Record name | 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63185-48-8 | |
Record name | 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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